

stability and storage conditions for (5-Carboxypentyl)triphenylphosphonium bromide

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Compound of Interest

Compound Name: 5-Carboxypentyl(triphenyl)phosphonium;bromide

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Technical Support Center: (5-Carboxypentyl)triphenylphosphonium bromide

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of (5-Carboxypentyl)triphenylphosphonium bromide (CPTPB), including troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (5-Carboxypentyl)triphenylphosphonium bromide?

A1: (5-Carboxypentyl)triphenylphosphonium bromide is sensitive to moisture and air.^{[1][2]} To ensure its stability, it should be stored in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.^[2] While some suppliers recommend room temperature storage^{[3][4][5]}, others suggest refrigeration at 2-8°C for optimal long-term stability.^{[6][7]} The compound is hygroscopic, meaning it readily absorbs moisture from the air, which can affect its reactivity.^[2] Therefore, protecting it from moisture is critical.^{[3][8]}

Q2: How should I handle this compound safely?

A2: This compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation.^{[1][9]} Always handle (5-Carboxypentyl)triphenylphosphonium bromide in a well-ventilated area or a fume hood.^[3] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.^{[3][10]} Avoid creating dust when handling the solid material.^{[1][3]}

Q3: What solvents can I use to dissolve (5-Carboxypentyl)triphenylphosphonium bromide?

A3: The compound is soluble in chloroform, methanol, and Dimethyl sulfoxide (DMSO).^{[2][7]} It is slightly soluble in water.^[7] The choice of solvent will depend on the specific requirements of your experiment, such as the subsequent reaction conditions.

Q4: What are the primary applications of this reagent?

A4: (5-Carboxypentyl)triphenylphosphonium bromide is a versatile reagent used in several fields. In organic synthesis, it is a key reagent for the Wittig reaction to create alkenes, where the carboxypentyl chain can introduce a functional handle for further modifications.^[11] In cell biology and drug delivery, the triphenylphosphonium cation acts as a mitochondrial-targeting moiety, allowing for the delivery of therapeutic agents or molecular probes specifically to mitochondria.^{[5][12]}

Physicochemical & Storage Data

The following tables summarize the key properties and storage recommendations for (5-Carboxypentyl)triphenylphosphonium bromide.

Table 1: Physicochemical Properties

Property	Value	Citations
Appearance	White to off-white crystalline powder/solid	[2] [5] [7]
Molecular Formula	C ₂₄ H ₂₆ BrO ₂ P	[5]
Molecular Weight	457.34 g/mol	[5]
Melting Point	198 - 215°C (decomposes)	[5] [7]
Solubility	Soluble in Chloroform, Methanol, DMSO; Slightly soluble in water	[2] [7]
Purity	≥98.5% (HPLC)	[7]

Table 2: Recommended Storage Conditions

Condition	Recommendation	Reason	Citations
Temperature	2-8°C (Refrigerator) or Room Temperature	Varies by supplier; refrigeration is preferred for long-term stability.	[3] [4] [6] [7]
Atmosphere	Store under an inert atmosphere (e.g., Argon, Nitrogen)	Compound is air and moisture sensitive.	[1] [2]
Container	Tightly sealed, suitable closed container	Prevents moisture absorption (hygroscopic).	[2] [8]
Hazards	Hygroscopic, Air Sensitive	To prevent degradation and ensure reactivity.	[1] [2]

Troubleshooting Guide for Wittig Reactions

Users may encounter issues when using (5-Carboxypentyl)triphenylphosphonium bromide in a Wittig reaction. This guide addresses common problems.

Problem	Potential Cause(s)	Suggested Solution(s)
No reaction or low yield	1. Incomplete ylide formation: The base used was not strong enough, or it preferentially deprotonated the carboxylic acid group.	<ul style="list-style-type: none">• Use at least two equivalents of a strong, non-nucleophilic base (e.g., NaH, KHMDS, or KOtBu) to deprotonate both the carboxylic acid and the α-carbon.[13]• Alternatively, protect the carboxylic acid group (e.g., as a methyl or ethyl ester) before the Wittig reaction.
2. Ylide instability: The phosphonium ylide may be unstable and decompose before reacting with the carbonyl compound.	<ul style="list-style-type: none">• Generate the ylide in situ in the presence of the aldehyde or ketone.[13] This allows the ylide to react as it is formed.• Perform the ylide formation at a low temperature (e.g., 0°C or -78°C) to minimize decomposition.	
3. Sterically hindered carbonyl: The aldehyde or ketone is too sterically hindered for the ylide to attack.	<ul style="list-style-type: none">• Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, as it is often more effective for sterically hindered ketones.[14]	
4. Reagent degradation: The phosphonium salt may have degraded due to improper storage (exposure to moisture/air).	<ul style="list-style-type: none">• Use a fresh bottle of the reagent or ensure it has been stored correctly under inert gas and protected from moisture.	
Formation of a sticky, intractable mixture	1. Impure starting materials: The phosphonium salt or other reagents may be impure.	<ul style="list-style-type: none">• Purify the phosphonium salt before use.• Ensure all solvents are anhydrous, as water can quench the ylide and base.

2. Side reactions: The base may be reacting with the solvent or other functional groups.	<ul style="list-style-type: none">Choose a compatible solvent/base system. For example, n-BuLi can react with THF; use it at low temperatures.	
Unexpected stereochemistry (Z/E ratio)	<p>1. Ylide type: The stability of the ylide influences the stereochemical outcome. Unstabilized ylides typically favor the Z-alkene.</p>	<ul style="list-style-type: none">For E-alkene selectivity, consider using a stabilized ylide or the Schlosser modification of the Wittig reaction.[14]
2. Reaction conditions: The presence of lithium salts can affect the stereochemical outcome.	<ul style="list-style-type: none">The choice of base (e.g., sodium- vs. lithium-based) can influence the Z/E ratio.[14]	

Experimental Protocols

Protocol: General Procedure for a Wittig Reaction

This protocol provides a general methodology for the olefination of an aldehyde using (5-Carboxypentyl)triphenylphosphonium bromide.

1. Preparation:

- Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
- Use anhydrous solvents. THF is a common choice.[\[15\]](#)

2. Ylide Formation:

- In a round-bottom flask under an inert atmosphere, suspend (5-Carboxypentyl)triphenylphosphonium bromide (1.0 eq) in anhydrous THF.
- Cool the suspension to 0°C using an ice bath.

- Add a strong base (e.g., potassium tert-butoxide (KOtBu), 2.1 eq) portion-wise to the suspension.^[13] The extra equivalent is to deprotonate the carboxylic acid.
- Stir the mixture at 0°C for 1 hour. A color change (often to orange or deep red) typically indicates ylide formation.

3. Reaction with Carbonyl:

- Dissolve the aldehyde or ketone (1.0 eq) in a minimal amount of anhydrous THF.
- Add the carbonyl solution dropwise to the ylide mixture at 0°C.
- Allow the reaction to warm to room temperature and stir overnight (12-18 hours).^[15]

4. Quenching and Work-up:

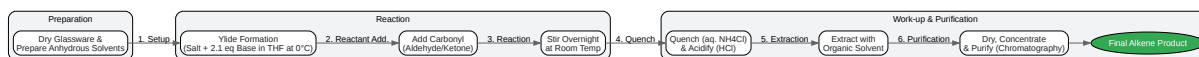
- Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).^[15]
- Acidify the mixture with 1N HCl to a pH of ~2-3 to ensure the carboxylic acid is protonated.
- Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.^[13]

5. Purification:

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the product using flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and other impurities.^[13]

Visualized Workflow

The following diagram illustrates the key steps in performing a Wittig reaction using (5-Carboxypentyl)triphenylphosphonium bromide.



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Caption: Workflow for a Wittig reaction.

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